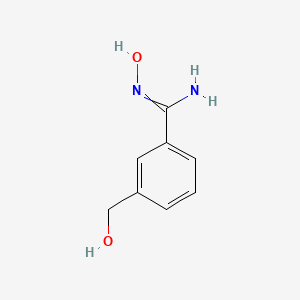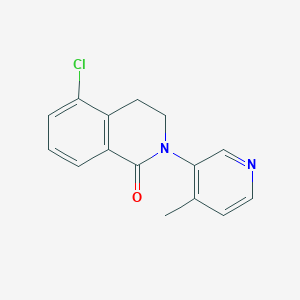
N-hydroxy-3-(hydroxymethyl)benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-3-(hydroxymethyl)benzimidamide is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the N’-hydroxy and hydroxymethyl groups in this compound makes it a versatile intermediate for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(hydroxymethyl)benzimidamide can be achieved through several methods. One common approach involves the reaction of benzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime, followed by a reduction step to yield the desired product . Another method involves the use of N-hydroxyimidoyl chloride, which reacts with amines to form the amidoxime derivative .
Industrial Production Methods
Industrial production of N’-hydroxy-3-(hydroxymethyl)benzimidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-3-(hydroxymethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N’-hydroxy-3-(hydroxymethyl)benzimidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-hydroxy-3-(hydroxymethyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-hydroxybenzimidamide
- 3-hydroxymethylbenzimidazole
- N-hydroxy-3-methylbenzimidamide
Uniqueness
N’-hydroxy-3-(hydroxymethyl)benzimidamide is unique due to the presence of both N’-hydroxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications and makes it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-2-6(4-7)5-11/h1-4,11-12H,5H2,(H2,9,10) |
Clé InChI |
DKSFMGRTWCDFRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=NO)N)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















